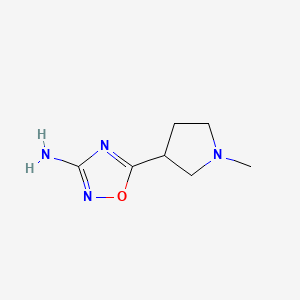
2-Methoxy-4-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-methylthiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing one sulfur atom The presence of a methoxy group at the second position and a methyl group at the fourth position distinguishes this compound from other thiophene derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylthiophene typically involves the introduction of methoxy and methyl groups onto the thiophene ring. One common method is the methylation of 2-methoxythiophene using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the methoxy and methyl groups onto the thiophene ring in a controlled manner .
化学反应分析
Types of Reactions: 2-Methoxy-4-methylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating groups (methoxy and methyl) makes the thiophene ring more reactive towards electrophiles. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can lead to the formation of dihydrothiophene derivatives.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: Nitric acid in the presence of sulfuric acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation; stronger oxidizing agents like potassium permanganate for sulfone formation.
Major Products:
Halogenated Derivatives: 2-Chloro-4-methylthiophene, 2-Bromo-4-methylthiophene.
Nitrated Derivatives: 2-Nitro-4-methylthiophene.
Oxidized Products: this compound sulfoxide, this compound sulfone.
科学研究应用
2-Methoxy-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Methoxy-4-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes . In materials science, its role in organic semiconductors involves the delocalization of π-electrons, which enhances electrical conductivity .
相似化合物的比较
2-Methoxythiophene: Lacks the methyl group at the fourth position, resulting in different reactivity and applications.
4-Methylthiophene: Lacks the methoxy group at the second position, leading to variations in chemical behavior.
2,5-Dimethoxythiophene: Contains methoxy groups at both the second and fifth positions, offering unique electronic properties.
Uniqueness: The electron-donating effects of these groups make it a valuable intermediate in organic synthesis and materials science .
属性
分子式 |
C6H8OS |
|---|---|
分子量 |
128.19 g/mol |
IUPAC 名称 |
2-methoxy-4-methylthiophene |
InChI |
InChI=1S/C6H8OS/c1-5-3-6(7-2)8-4-5/h3-4H,1-2H3 |
InChI 键 |
BDPVOCHKMZMWKM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine](/img/structure/B13871420.png)



![2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B13871454.png)
![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13871461.png)



![7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione](/img/structure/B13871482.png)
![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)


